molecular formula C16H12N2O3S B6300391 N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide CAS No. 1022736-84-0

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide

Cat. No. B6300391
CAS RN: 1022736-84-0
M. Wt: 312.3 g/mol
InChI Key: YHVDNUDWVPEIFA-RQZCQDPDSA-N
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Description

N-(((1,3-Dioxoindan-2-ylidene)ethyl)amino)-2-thienylformamide, commonly referred to as DITF, is an organic compound belonging to the family of heterocyclic compounds. It is an important building block in organic synthesis, as it has been used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The structure of DITF consists of a five-membered ring of two nitrogen atoms, a sulfur atom, an oxygen atom, and an ethyl group. The compound is highly reactive, and its reactivity can be used to synthesize a wide range of compounds.

Mechanism of Action

DITF is a highly reactive compound, and its reactivity is due to the presence of the five-membered ring. The ring is highly electron-rich, and this makes it highly reactive. The reactivity of the compound is due to the presence of the nitrogen and sulfur atoms, which are both highly electronegative. The presence of the ethyl group also contributes to the reactivity of the compound.
Biochemical and Physiological Effects
DITF has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-viral and anti-bacterial properties, as well as to inhibit the growth of certain bacteria. Additionally, it has been shown to have a positive effect on the cardiovascular system, as it has been shown to reduce cholesterol levels and improve blood flow.

Advantages and Limitations for Lab Experiments

DITF has several advantages when used in laboratory experiments. It is highly reactive, which makes it useful for synthesizing a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly reactive, which can lead to unwanted side reactions and the formation of unwanted products. Additionally, it is not very stable and can decompose over time.

Future Directions

For research into DITF include further exploration of its biochemical and physiological effects. Additionally, further research into its reactivity and its use in organic synthesis could lead to the development of new compounds and applications. Additionally, further research into its stability and decomposition could lead to the development of more stable compounds. Finally, further research into its use as a reagent in organic synthesis could lead to the development of new synthetic methods and applications.

Synthesis Methods

DITF can be synthesized in a variety of ways. The most commonly used synthesis method is the Knoevenagel condensation reaction. In this reaction, two molecules of aldehyde are reacted with a primary amine in the presence of a base. The reaction produces a product with a five-membered ring, which is the desired product. The reaction is highly efficient and can be used to synthesize a wide range of compounds.

Scientific Research Applications

DITF has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a wide range of compounds. Additionally, it has been used in the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids.

properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9(17-18-16(21)12-7-4-8-22-12)13-14(19)10-5-2-3-6-11(10)15(13)20/h2-8,19H,1H3,(H,18,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVDNUDWVPEIFA-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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